Almorexant

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

a dual orexin receptor antagonist for treatment of insomnia

Structure

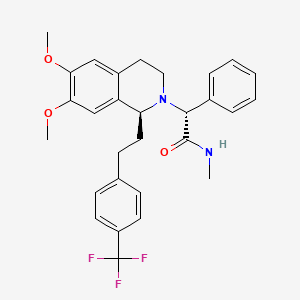

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMACHNQISHMDN-RPLLCQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007352 | |

| Record name | Almorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871224-64-5, 913358-93-7 | |

| Record name | Almorexant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almorexant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almorexant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Almorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Almorexant hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMOREXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Almorexant: A Technical Guide to the Discovery and Development of a First-in-Class Dual Orexin Receptor Antagonist

Affiliation: Google Research

Abstract

Almorexant (ACT-078573) was a pioneering, orally active dual orexin receptor antagonist (DORA) developed for the treatment of insomnia. As the first compound in its class to reach late-stage clinical trials, its development provided crucial validation for the orexin system as a therapeutic target for sleep disorders.[1] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and pharmacokinetic profile of this compound. It details the scientific rationale for targeting the orexin system, summarizes key experimental data, and outlines the ultimate reasons for the discontinuation of its development. This document is intended for researchers, scientists, and professionals in the field of drug development and sleep medicine.

Introduction: Targeting the Orexin System

The discovery of the orexin neuropeptide system in the late 1990s revolutionized the understanding of sleep-wake regulation. The orexins (Orexin-A and Orexin-B) are produced by a small group of neurons in the lateral hypothalamus and project widely throughout the brain, promoting wakefulness by activating key arousal centers.[2][3] This central role in maintaining arousal led to the hypothesis that antagonizing the orexin system could be a novel and more physiological approach to treating insomnia, distinct from the broad neuronal inhibition caused by traditional GABA-A receptor modulators.[4][5] this compound was developed by Actelion Pharmaceuticals as a competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors, designed to reversibly block the wake-promoting signals of the orexin peptides.[6][7]

Preclinical Development

In Vitro Characterization

This compound demonstrated high affinity and potent antagonism at both human orexin receptors in vitro. It acts as a competitive antagonist, inhibiting the intracellular calcium mobilization induced by orexin peptides.[6][8] The compound was noted to have a particularly slow dissociation rate from the OX2 receptor, which may contribute to its prolonged duration of action.[8][9]

Table 1: In Vitro Pharmacology of this compound

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Kd) | OX1 | 1.3 nM | Human | [1][6] |

| OX2 | 0.17 nM | Human | [1][6] | |

| Functional Antagonism (IC50) | OX1 | 6.6 nM | Human | [10] |

| OX2 | 3.4 nM | Human | [10] | |

| Ca2+ Mobilization IC50 | OX1 | 13 nM | Human | [10] |

| OX2 | 8 nM | Human | [10] |

In Vivo Preclinical Studies

Preclinical studies in animal models, including rats, dogs, and mice, confirmed the sleep-promoting effects of this compound. When administered during the active phase, it dose-dependently decreased wakefulness and locomotor activity while increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][4][10] Notably, unlike GABAergic hypnotics, this compound did not appear to suppress REM sleep.[4] These studies provided strong evidence that dual orexin receptor antagonism was a viable mechanism for inducing a more naturalistic sleep state.

Table 2: Key Preclinical In Vivo Findings

| Species | Dosing | Key Effects | Reference |

| Rat | 300 mg/kg p.o. | Decreased alertness; Increased NREM and REM sleep | [10] |

| Dog | 100 mg/kg p.o. | Caused somnolence; Increased surrogate markers of REM sleep | [10] |

| Mouse | 25-300 mg/kg p.o. | Dose-dependently reduced wakefulness; Increased NREM and REM sleep | [11] |

Clinical Development

This compound progressed through a comprehensive clinical trial program before its eventual discontinuation.

Pharmacokinetics and Metabolism

In humans, this compound is rapidly absorbed after oral administration, with extensive metabolism.[11] Its pharmacokinetic profile was investigated in both healthy volunteers and specific populations.

Table 3: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Reference |

| Time to Max. Concentration (Tmax) | 0.8 hours | 200 mg oral dose | [11] |

| Apparent Terminal Half-life (t1/2) | 13 - 19 hours | Not specified | [8] |

| ~17.8 hours | 200 mg oral dose | [11] | |

| Metabolism | Extensive | 47 metabolites identified | [11] |

| Primary Route of Elimination | Feces (~78%) | 200 mg oral dose | [11] |

Clinical Efficacy

Phase II and III clinical trials demonstrated this compound's efficacy in treating primary insomnia. A key proof-of-concept study showed significant, dose-dependent improvements in objective sleep parameters measured by polysomnography (PSG).[9][12] The Phase III RESTORA 1 trial confirmed these findings, meeting its primary endpoint.[7][12][13]

Table 4: Efficacy Results from Key Clinical Trials

| Trial / Dose | Primary Endpoint | Result vs. Placebo | p-value | Reference |

| Phase II (Proof-of-Concept) | ||||

| 400 mg | Sleep Efficiency (SE) | +14.4% | < 0.001 | [9] |

| 200 mg | Sleep Efficiency (SE) | Significant Improvement | < 0.001 | [12] |

| 400 mg | Wake After Sleep Onset (WASO) | -54.0 minutes | < 0.001 | [9][12] |

| 400 mg | Latency to Persistent Sleep (LPS) | -18.0 minutes | = 0.02 | [9] |

| Phase III (RESTORA 1) | ||||

| 200 mg | Objective WASO (Day 2) | -26.8 minutes | < 0.0001 | [13] |

| 200 mg | Objective WASO (Day 16) | -19.5 minutes | < 0.0001 | [13] |

| 200 mg | Total Sleep Time (TST) | Significant Increase | < 0.0001 | [13] |

Discontinuation of Development

In January 2011, Actelion and their development partner GlaxoSmithKline announced the discontinuation of this compound's clinical development.[7][14] The decision was based on a review of the overall clinical profile, including the emergence of an undesirable side-effect profile and concerns over its tolerability.[14] Reports specifically pointed to observations of transient increases in liver enzymes, raising concerns about hepatic safety.[8]

Key Methodologies and Visualizations

Experimental Protocols

-

Receptor Binding Assays: Antagonist affinity for OX1 and OX2 receptors was determined using radioligand binding assays. For the OX2 receptor, this involved using [3H]-EMPA as the radioligand in cell membranes from HEK-293 cells transiently expressing the human OX2 receptor. Inhibition assays were performed by incubating the membranes with the radioligand and varying concentrations of this compound. Bound radioligand was separated by filtration and quantified using a microbeta counter to determine IC50 values, which were then converted to Ki values.[15]

-

Intracellular Calcium (Ca2+) Mobilization Assay: The functional antagonism of this compound was measured by its ability to inhibit the increase in intracellular Ca2+ induced by orexin-A.[10] This is a common assay for Gq-coupled GPCRs like the orexin receptors. The protocol typically involves loading cells expressing the target receptor (e.g., Chinese Hamster Ovary cells) with a Ca2+-sensitive fluorescent dye (like Fluo-4). The fluorescence intensity is monitored in real-time using a plate reader (e.g., a FLIPR system). After adding this compound at various concentrations, the cells are challenged with orexin-A, and the inhibition of the subsequent fluorescence increase is measured to determine the IC50.[10][16]

-

In Vivo Sleep Studies (Rodents): The sleep-promoting effects of this compound were assessed in rats and mice. Animals were surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to allow for the recording of brain activity and muscle tone. Following a recovery period, animals were orally administered this compound or a vehicle control. EEG/EMG signals were then continuously recorded, typically for several hours, and the data was scored into distinct vigilance states (wakefulness, NREM sleep, REM sleep) to quantify the drug's effect on sleep architecture.[17][18]

-

Clinical Polysomnography (PSG): In human trials for insomnia, polysomnography was the primary objective measure of efficacy.[13][14] This procedure involves participants sleeping overnight in a specialized clinic while multiple physiological parameters are continuously monitored. Standard PSG recordings for insomnia trials include EEG (to stage sleep), electrooculography (EOG, to detect eye movements, especially for REM sleep), and chin EMG (to measure muscle atonia during REM sleep). From these recordings, key endpoints such as Wake After Sleep Onset (WASO), Latency to Persistent Sleep (LPS), and Total Sleep Time (TST) are derived.[14]

Visualizations

Caption: Orexin signaling pathway and mechanism of this compound action.

Caption: Simplified workflow of this compound's development history.

Conclusion

This compound was a landmark compound in sleep medicine. Its development successfully translated the basic science of the orexin system into a promising therapeutic strategy, demonstrating that antagonizing orexin receptors could effectively promote sleep in patients with chronic insomnia. Although its development was ultimately halted due to safety and tolerability concerns, the clinical success of this compound paved the way for a new class of insomnia treatments. The lessons learned from its comprehensive preclinical and clinical evaluation have been invaluable for the subsequent development of other DORAs, such as Suvorexant, Lemborexant, and Daridorexant, which have since gained regulatory approval and entered clinical practice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (ACT 078573) in Adult Subjects With Chronic Primary Insomnia | MedPath [trial.medpath.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. Efficacy and safety of this compound in adult chronic insomnia: a randomized placebo-controlled trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. pa2online.org [pa2online.org]

- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Promotes Sleep and Exacerbates Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Almorexant: A Technical Guide to its Structure, Properties, and Orexin Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Almorexant, also known by its development code ACT-078573, is a potent and competitive dual antagonist of the orexin 1 (OX1) and orexin 2 (OX2) receptors. Developed initially by Actelion and later in collaboration with GlaxoSmithKline, it was a pioneering compound in the clinical investigation of orexin antagonism for the treatment of insomnia. The orexin system is a key regulator of wakefulness and arousal, and its blockade presents a targeted therapeutic approach to sleep disorders. Although its development was halted due to safety concerns, (S)-Almorexant remains a critical reference compound for research into the orexin system and the development of next-generation dual orexin receptor antagonists (DORAs). This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Properties

(S)-Almorexant is a benzylisoquinoline derivative with a complex stereochemistry that is crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | (2R)-2-[(1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylacetamide[1][2][3] |

| SMILES | CNC(=O)--INVALID-LINK--N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC[1][3] |

| Molecular Formula | C29H31F3N2O3[1][3] |

| Molar Mass | 512.573 g·mol−1[1][2] |

| CAS Number | 871224-64-5[1][3] |

Physicochemical Properties:

| Property | Value |

| Boiling Point | 620.4±55.0 °C at 760 mmHg[4] |

| Density | 1.2±0.1 g/cm3 [4] |

| Flash Point | 329.0±31.5 °C[4] |

| Form | Crystalline solid (for hydrochloride salt)[5] |

| Solubility (HCl salt) | Soluble in Ethanol (~10 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers.[5] |

| Storage | -20°C[5] |

Mechanism of Action: Dual Orexin Receptor Antagonism

(S)-Almorexant functions by competitively inhibiting the binding of the endogenous neuropeptides, orexin-A and orexin-B, to both the OX1 and OX2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by orexins, lead to the mobilization of intracellular calcium (Ca2+) and the stimulation of downstream signaling cascades that promote wakefulness.[1][6] By blocking these receptors, (S)-Almorexant effectively dampens the wake-promoting signals of the orexin system, thereby facilitating the onset and maintenance of sleep.

The antagonism of both OX1 and OX2 receptors is a key feature of Almorexant. While both receptors are involved in sleep/wake regulation, they have distinct expression patterns and roles. Blockade of the OX2 receptor is considered sufficient for sleep induction.[7][8]

Quantitative Biological Activity

The potency of (S)-Almorexant has been quantified through various in vitro assays, demonstrating its high affinity for both orexin receptors.

Table 1: Receptor Binding Affinity (Kd values)

| Receptor | Kd (nM) | Description |

| Orexin 1 (OX1) | 1.3 | Dissociation constant, indicating high binding affinity.[9][10] |

| Orexin 2 (OX2) | 0.17 | Dissociation constant, showing sub-nanomolar affinity, slightly higher than for OX1.[9][10] |

Table 2: Functional Antagonist Potency (IC50 values)

| Receptor | IC50 (nM) | Cell Line | Assay Description |

| Orexin 1 (OX1) | 6.6 | CHO | Inhibition of orexin-A binding.[6][10] |

| Orexin 2 (OX2) | 3.4 | CHO | Inhibition of orexin-A binding.[6][10] |

| Orexin 1 (OX1) - human | 13 | CHO | Inhibition of orexin-A induced intracellular Ca2+ increase.[6] |

| Orexin 2 (OX2) - human | 8 | CHO | Inhibition of orexin-A induced intracellular Ca2+ increase.[6] |

| Orexin 1 (OX1) - rat | 16 | CHO | Inhibition of orexin-A induced intracellular Ca2+ increase.[6] |

| Orexin 2 (OX2) - rat | 15 | CHO | Inhibition of orexin-A induced intracellular Ca2+ increase.[6] |

CHO: Chinese Hamster Ovary cells

Experimental Protocols

The characterization of (S)-Almorexant involves standard pharmacological assays to determine its binding affinity and functional antagonism.

Radioligand Binding Assay

This experiment quantifies the affinity of (S)-Almorexant for the OX1 and OX2 receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either human OX1 or OX2 receptors are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled orexin receptor antagonist (e.g., [3H]-almorexant) is incubated with the prepared cell membranes.

-

Competition: Increasing concentrations of unlabeled (S)-Almorexant are added to the reaction to compete with the radioligand for receptor binding sites.

-

Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki or Kd value is then determined using the Cheng-Prusoff equation.

Intracellular Calcium (Ca2+) Mobilization Assay

This functional assay measures the ability of (S)-Almorexant to block the downstream signaling of orexin receptors, specifically the release of intracellular calcium.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1 or OX2 receptors are seeded into 96-well or 384-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM), which increases in fluorescence intensity upon binding to free Ca2+.

-

Compound Addition: The cells are pre-incubated with varying concentrations of (S)-Almorexant or a vehicle control.

-

Agonist Stimulation: An orexin agonist (e.g., Orexin-A) is added to the wells to stimulate the receptors.

-

Fluorescence Reading: A fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader) is used to measure the change in fluorescence in real-time, immediately following agonist addition.

-

Data Analysis: The increase in fluorescence corresponds to the level of intracellular Ca2+ mobilization. The inhibitory effect of (S)-Almorexant is quantified by comparing the response in its presence to the control, allowing for the calculation of an IC50 value.

Conclusion

(S)-Almorexant is a foundational molecule in the field of sleep medicine and neuroscience. Its well-characterized structure, potent dual antagonism of orexin receptors, and defined mechanism of action have paved the way for a new class of insomnia therapies. The data and experimental protocols outlined in this guide highlight the key properties that established this compound as a powerful research tool and a clinical candidate, offering valuable insights for professionals engaged in the ongoing development of novel therapeutics targeting the orexin system.

References

- 1. EMPA (drug) [medbox.iiab.me]

- 2. Mapping the binding pocket of dual antagonist this compound to human orexin 1 and orexin 2 receptors: comparison with the selective OX1 antagonist SB-674042 and the selective OX2 antagonist N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. cegee.org [cegee.org]

The Role of Almorexant in Sleep-Wake Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of almorexant, a first-in-class dual orexin receptor antagonist (DORA), and its role in the regulation of the sleep-wake cycle. This compound competitively blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, thereby reducing wakefulness and promoting sleep.[1][2][3] This document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows. Although the clinical development of this compound was discontinued due to its side-effect profile, its study has been pivotal in validating the orexin system as a therapeutic target for insomnia.[1][4]

Introduction: The Orexin System and Sleep-Wake Regulation

The orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of wakefulness.[5] Orexin-producing neurons are exclusively located in the lateral hypothalamus and project widely throughout the brain, including to key arousal centers such as the tuberomammillary nucleus (TMN), locus coeruleus (LC), and dorsal raphe (DR).[6][7] By activating these centers, orexins promote and sustain wakefulness.[8][9] A deficiency in the orexin system is the underlying cause of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[5][8]

This compound was developed as a therapeutic agent for insomnia by targeting this system to induce sleep. Unlike traditional hypnotic agents that generally act on the GABAergic system to produce broad central nervous system depression, this compound offers a more targeted approach by specifically inhibiting the wake-promoting orexin pathway.[10]

Mechanism of Action of this compound

This compound is a competitive antagonist at both OX1 and OX2 receptors.[2] It has a high affinity for both receptor subtypes, effectively blocking the downstream signaling cascades initiated by orexin peptides.[2][11]

Receptor Binding and Selectivity

This compound exhibits high binding affinity for both human orexin receptors. In vitro studies have demonstrated that [3H]this compound binds to a single saturable site on both hOX1 and hOX2 receptors.[11] The binding kinetics of this compound are notably different between the two receptors. It displays fast association and dissociation rates at hOX1, indicative of a competitive antagonist.[11] In contrast, while it has a fast association rate at hOX2, its dissociation rate is remarkably slow, leading to a noncompetitive-like antagonism in functional assays.[11][12] Under equilibrium conditions, this slow dissociation from OX2R results in this compound behaving as an OX2R-selective antagonist in vitro.[13][14][15]

Signaling Pathway

The binding of orexin-A or orexin-B to their receptors typically leads to the activation of Gq-protein signaling pathways, resulting in an increase in intracellular calcium levels and subsequent neuronal excitation.[5] this compound blocks this signaling cascade, preventing the excitatory effects of orexins on downstream neurons in arousal centers.[2] This inhibition of wake-promoting pathways is the fundamental mechanism through which this compound facilitates the transition to and maintenance of sleep.

Quantitative Data Summary

Receptor Binding Affinity

The binding affinities of this compound for human orexin receptors have been determined through radioligand binding assays.

| Compound | Receptor | Kd (nM) | pKI | Reference(s) |

| This compound | hOX1R | 1.3 | - | [2][11] |

| This compound | hOX2R | 0.17 | 8.0 ± 0.1 | [2][11][12] |

| Suvorexant | hOX2R | - | 8.9 ± 0.2 | [12] |

| EMPA | hOX2R | - | 8.9 ± 0.3 | [12] |

| TCS-OX2-29 | hOX2R | - | 7.5 ± 0.4 | [12] |

Table 1: this compound Receptor Binding Affinity

Pharmacokinetics in Humans

Pharmacokinetic parameters of this compound have been characterized in healthy subjects.

| Parameter | Value | Condition | Reference(s) |

| Time to Maximum Concentration (Tmax) | 1.5 hours (median) | Single dose, elderly subjects | [16] |

| 0.8 hours | Single dose, healthy subjects (new formulation) | [17] | |

| Distribution Half-life (t1/2α) | 1.6 hours | Single dose, elderly subjects | [16] |

| Terminal Half-life (t1/2β) | 32 hours | Single dose, elderly subjects | [16] |

| Bioavailability | Low to moderate | Preclinical | [18] |

| 11.2% (absolute) | - | [19] |

Table 2: Pharmacokinetic Properties of this compound in Humans

Efficacy in Clinical Trials (Primary Insomnia)

The efficacy of this compound in treating primary insomnia has been evaluated in several clinical trials, with key outcomes measured by polysomnography (PSG).

| Dose | Change in Wake After Sleep Onset (WASO) vs. Placebo (minutes) | Change in Total Sleep Time (TST) vs. Placebo (minutes) | Change in Latency to Persistent Sleep (LPS) vs. Placebo (minutes) | Change in Sleep Efficiency (SE) vs. Placebo (%) | Reference(s) |

| Adults | |||||

| 400 mg | -54.0 | +69.7 | -18.0 | +14.4 | [20][21][22] |

| 200 mg | Significant decrease | Dose-dependent increase | - | Significant increase | [20][23] |

| 100 mg | Significant decrease | Dose-dependent increase | - | Significant increase | [20][23] |

| Elderly | |||||

| 200 mg | -46.5 | +55.1 | -10.2 | - | [24][25] |

| 100 mg | -31.4 | Increase | - | - | [24][25] |

| 50 mg | -19.2 | Increase | - | - | [24][25] |

| 25 mg | -10.4 | +14.3 | - | - | [24][25] |

Table 3: this compound Efficacy in Patients with Primary Insomnia

Effects on Sleep Architecture

This compound has been shown to alter sleep architecture, notably by increasing the proportion of REM sleep.

| Species | Dose | Effect on NREM Sleep | Effect on REM Sleep | Reference(s) |

| Human | 100-400 mg | Increased time spent in S2, S3, and S4 | Increased time spent in REM sleep; Dose-dependent decrease in latency to REM sleep | [20] |

| Rat | - | Increased NREM sleep | Increased REM sleep | [26] |

| Mouse | 25-300 mg/kg | Dose-dependent increase in NREM sleep | Dose-dependent increase in REM sleep; Proportion of total sleep time spent in REM increased | [14][27] |

Table 4: Effects of this compound on Sleep Stages

Experimental Protocols

Polysomnography (PSG) in Human Clinical Trials

Objective: To objectively measure the effects of this compound on sleep parameters in patients with primary insomnia.

Methodology:

-

Patient Selection: Patients diagnosed with primary insomnia according to DSM-IV criteria, with PSG-confirmed abnormalities (e.g., WASO > 30 min, TST < 6.5 h, LPS > 20 min).

-

Study Design: Randomized, double-blind, placebo-controlled, crossover, or parallel-group designs were used.[20][22][24] A Latin square crossover design was employed in studies with elderly patients to assess multiple doses.[24][25]

-

Procedure:

-

Patients undergo an adaptation night in the sleep laboratory to acclimate to the environment.

-

On treatment nights, patients receive a single oral dose of this compound or placebo before bedtime.

-

Continuous PSG recordings are obtained for 8 hours. Recordings include electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) of the chin.

-

Sleep stages are scored in 30-second epochs according to standard Rechtschaffen and Kales criteria.

-

-

Primary and Secondary Endpoints:

In Vivo Sleep Studies in Rodents

Objective: To assess the sleep-promoting effects of this compound in animal models.

Methodology:

-

Animal Model: C57BL/6J mice or Sprague-Dawley rats are commonly used.[27][28]

-

Surgical Implantation: Animals are surgically implanted with electrodes for EEG and EMG recordings to monitor sleep-wake states.

-

Procedure:

-

Animals are allowed to recover from surgery and are habituated to the recording chambers.

-

This compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at the beginning of the dark (active) phase.[27][28]

-

EEG/EMG data are continuously recorded for a defined period (e.g., 6-24 hours).

-

-

Data Analysis:

-

Vigilance states (wakefulness, NREM sleep, REM sleep) are scored automatically or manually in short epochs (e.g., 10 seconds).

-

The total time spent in each state, bout duration, and number of state transitions are calculated and compared between treatment groups.

-

Receptor Binding Assays

Objective: To determine the affinity of this compound for orexin receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) stably expressing either human OX1R or OX2R.[11]

-

Radioligand Binding:

-

Competition binding assays are performed using a radiolabeled ligand, such as [3H]this compound.[11]

-

Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

The amount of bound radioactivity is measured to determine the concentration of this compound that inhibits 50% of the specific binding (IC50).

-

-

Data Analysis:

-

IC50 values are converted to inhibition constants (Ki) using the Cheng-Prusoff equation. The dissociation constant (Kd) of the radioligand is determined in separate saturation binding experiments.[11]

-

Logical Relationships and Effects

This compound's primary effect is the antagonism of orexin receptors, which leads to a cascade of downstream effects culminating in the promotion of sleep.

Conclusion

This compound was a pioneering compound that validated the therapeutic potential of targeting the orexin system for the treatment of insomnia. As a dual orexin receptor antagonist, it effectively promotes sleep by inhibiting the wake-promoting signals of orexin-A and orexin-B.[1][3] Extensive preclinical and clinical studies have demonstrated its efficacy in improving key sleep parameters, including sleep efficiency, wake after sleep onset, and total sleep time.[20][23][24] While its development was halted, the scientific knowledge gained from the study of this compound has been instrumental in the subsequent development of other DORAs that are now approved for clinical use. The data and methodologies presented in this guide underscore the crucial role of the orexin system in sleep-wake regulation and provide a foundational understanding for researchers and professionals in the field of sleep medicine and drug development.

References

- 1. This compound for Treatment of Primary Insomnia - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. frontiersin.org [frontiersin.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sleepfoundation.org [sleepfoundation.org]

- 9. Orexins and Their Role in Sleep Disorders - Healthier Sleep Magazine [healthiersleepmag.com]

- 10. psychiatrist.com [psychiatrist.com]

- 11. researchgate.net [researchgate.net]

- 12. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cegee.org [cegee.org]

- 14. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resource.aminer.org [resource.aminer.org]

- 16. Tolerability, pharmacokinetics, and pharmacodynamics of single-dose this compound, an orexin receptor antagonist, in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Formulation development for the orexin receptor antagonist this compound: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jcsm.aasm.org [jcsm.aasm.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Orexin Receptor Antagonism, a New Sleep-Enabling Paradigm: A Proof-of-Concept Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cris.technion.ac.il [cris.technion.ac.il]

- 23. fiercebiotech.com [fiercebiotech.com]

- 24. Dual Orexin Receptor Antagonist, this compound, in Elderly Patients With Primary Insomnia: A Randomized, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Antagonism of rat orexin receptors by this compound attenuates central chemoreception in wakefulness in the active period of the diurnal cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Frontiers | The hypocretin/orexin antagonist this compound promotes sleep without impairment of performance in rats [frontiersin.org]

Preclinical Efficacy and Safety of Almorexant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy and safety profile of Almorexant (ACT-078573), a first-in-class dual orexin receptor antagonist. The development of this compound was discontinued in 2011 due to safety concerns, specifically observations of elevated liver enzymes in clinical trials. This document consolidates available preclinical data to serve as a reference for researchers in the field of sleep and orexin system modulation.

Core Efficacy: Orexin Receptor Antagonism and Promotion of Sleep

This compound is a potent and competitive antagonist of both orexin 1 (OX1) and orexin 2 (OX2) receptors. Orexins are neuropeptides that play a crucial role in promoting and maintaining wakefulness. By blocking the activity of orexins, this compound was hypothesized to facilitate the transition to and maintenance of sleep.

Pharmacodynamics

Preclinical studies have demonstrated this compound's high affinity for both orexin receptors. The binding affinities (Kd and IC50 values) from various in vitro and in vivo studies are summarized below.

| Parameter | OX1 Receptor | OX2 Receptor | Species | Reference |

| Kd | 1.3 nM | 0.17 nM | Human | |

| IC50 | 6.6 nM | 3.4 nM | Human | |

| IC50 (vs. Orexin-A) | 13 nM | 8 nM | Human | |

| IC50 (vs. Orexin-A) | 16 nM | 15 nM | Rat |

In Vivo Efficacy: Sleep Promotion in Animal Models

The sleep-promoting effects of this compound have been demonstrated in multiple preclinical species, including rats, mice, and dogs. Administration of this compound during the active phase of the circadian cycle consistently led to a dose-dependent increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, with a corresponding decrease in wakefulness.

| Species | Dose Range | Effect on NREM Sleep | Effect on REM Sleep | Effect on Wakefulness | Reference |

| Rat | 30 - 300 mg/kg, p.o. | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | |

| Mouse | 25 - 300 mg/kg, p.o. | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | |

| Dog | 100 mg/kg, p.o. | Increased somnolence and surrogate markers of REM sleep | Increased somnolence and surrogate markers of REM sleep | Decreased alertness |

Preclinical Safety Profile

While clinical development was halted due to safety concerns in humans, preclinical studies in animals reported no significant toxicological or safety issues. However, detailed quantitative data from these preclinical safety studies, such as No Observed Adverse Effect Levels (NOAELs), are not extensively available in the public domain.

Safety Pharmacology

Standard safety pharmacology studies are designed to assess the potential adverse effects of a drug candidate on major physiological systems.

Cardiovascular System: Preclinical assessments typically involve monitoring heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, unrestrained animals. While specific data for this compound is not publicly available, no major cardiovascular concerns were reported in the general summaries of its preclinical profile.

Respiratory System: Respiratory safety is evaluated by measuring parameters such as respiratory rate and tidal volume. No significant respiratory effects were highlighted as a concern in the available preclinical literature for this compound.

Central Nervous System (CNS): CNS safety is assessed through functional observational batteries (like the Irwin test) and motor coordination tests (such as the rotarod). Preclinical studies indicated that this compound did not impair motor coordination.

Toxicology

Toxicology studies are conducted to evaluate the potential for adverse effects after acute and repeated dosing.

Acute Toxicity: These studies determine the effects of a single high dose of a substance. Specific LD50 values for this compound are not publicly reported.

Genotoxicity: Standard in vitro and in vivo assays are used to assess the potential of a compound to cause genetic damage. There are no public reports of positive findings for this compound in standard genotoxicity batteries.

Carcinogenicity: Long-term studies in animals are conducted to assess the carcinogenic potential of a drug candidate. Given the stage at which this compound's development was terminated, it is unlikely that full carcinogenicity studies were completed.

Reproductive and Developmental Toxicity: These studies evaluate the potential effects on fertility, fetal development, and postnatal development. Specific findings from these studies on this compound are not publicly available.

Experimental Protocols

In Vivo Sleep Studies (Rodents)

Animals: Studies were typically conducted in male Wistar rats or C57BL/6 mice.

Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

Data Acquisition: Continuous EEG and EMG recordings were performed, typically for 24 hours, to capture both the active (dark) and inactive (light) phases of the circadian cycle.

Data Analysis: The recorded signals were scored into distinct stages: wakefulness, NREM sleep, and REM sleep. The primary endpoints were the total time spent in each stage, sleep efficiency (total sleep time / total recording time), and sleep latency (time to onset of sleep).

Visualizations

Orexin Signaling Pathway

The following diagram illustrates the simplified signaling pathway of orexin receptors and the mechanism of action of this compound. Orexin A and Orexin B bind to OX1 and OX2 receptors, which are G-protein coupled receptors, leading to the activation of downstream signaling cascades that promote wakefulness. This compound acts as a competitive antagonist at these receptors, thereby inhibiting these wake-promoting signals.

Caption: Orexin signaling pathway and this compound's mechanism of action.

Preclinical to Clinical Translation Workflow

The following diagram outlines the typical workflow from preclinical studies to early clinical development, a path that this compound followed before its discontinuation.

Caption: Typical drug development workflow for a compound like this compound.

Almorexant's potential therapeutic applications beyond insomnia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Almorexant, a dual orexin receptor antagonist (DORA), was initially developed for the treatment of insomnia. However, a growing body of preclinical and clinical research suggests its therapeutic potential extends to a range of neuropsychiatric disorders, including addiction, anxiety, and mood disorders. This technical guide provides a comprehensive overview of the core scientific findings underpinning these potential applications. It details the experimental protocols used to evaluate this compound's efficacy in various animal models, presents quantitative data in structured tables for comparative analysis, and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic landscape of orexin receptor modulation.

Introduction: The Orexin System and its Therapeutic Modulation

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness and arousal.[1][2] Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain, influencing various physiological and behavioral processes.[3][4] this compound, by antagonizing both OX1R and OX2R, effectively dampens the wake-promoting signals of the orexin system, leading to its initial investigation as a hypnotic.[5] However, the broad neuroanatomical distribution of orexin receptors suggests a wider modulatory role in brain function, a hypothesis that is increasingly supported by scientific evidence. This guide explores the preclinical data supporting the repurposing of this compound for indications beyond insomnia.

This compound in the Treatment of Substance Use Disorders

The orexin system is heavily implicated in the neurobiology of addiction, particularly in reward processing, motivation, and relapse.[6] Preclinical studies have demonstrated that this compound can attenuate the reinforcing effects of various drugs of abuse.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating this compound's effects in animal models of addiction.

Table 1: Effects of this compound on Conditioned Place Preference (CPP)

| Drug of Abuse | Animal Model | This compound Dose (mg/kg, p.o.) | Effect on CPP Expression | Citation |

| Cocaine (15 mg/kg) | Rat | 100 | Attenuated | [7] |

| d,l-Amphetamine (2 mg/kg) | Rat | 100 | Attenuated | [7] |

| Morphine (10 mg/kg) | Rat | 100 | No effect | [7] |

| This compound alone | Rat | 100, 300 | No conditioned reward | [7][8] |

Table 2: Effects of this compound on Drug Self-Administration

| Drug of Abuse | Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Self-Administration | Citation |

| Ethanol (20%) | Rat | 15, 30 | Decreased active lever pressing | [9] |

| Nicotine | Rat | Not specified | Reduced self-administration (at doses that also reduced food responding) | [10] |

Detailed Experimental Protocols

The CPP paradigm is utilized to assess the rewarding or aversive properties of a drug.[11]

-

Apparatus: A three-compartment chamber is typically used, with two larger outer compartments distinguished by different visual and tactile cues (e.g., wall patterns, floor textures) and a smaller central compartment.[11]

-

Procedure:

-

Pre-conditioning Phase (Baseline): On day 1, animals are allowed to freely explore all three compartments for a set period (e.g., 15-20 minutes) to determine any initial preference for one of the outer compartments.[12]

-

Conditioning Phase: This phase typically lasts for several days (e.g., 8 days). On alternating days, animals receive an injection of the drug of abuse (e.g., cocaine) and are confined to one of the outer compartments for a specific duration (e.g., 30 minutes). On the intervening days, they receive a vehicle injection and are confined to the opposite compartment. The pairing of the drug with a specific compartment is counterbalanced across animals.[7][8]

-

Test Phase (Post-conditioning): On the final day, animals are placed in the central compartment in a drug-free state and allowed to freely access both outer compartments. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to baseline is indicative of a conditioned place preference, suggesting the drug has rewarding properties.[13]

-

-

This compound Administration: To test the effect of this compound on the expression of CPP, it is administered prior to the test phase.[7]

This paradigm assesses the reinforcing efficacy of a drug by measuring the motivation of an animal to perform a specific action (e.g., lever press) to receive a drug infusion.[9]

-

Apparatus: Standard operant conditioning chambers are used, equipped with two levers (one "active" and one "inactive") and a system for intravenous drug delivery.[9]

-

Procedure:

-

Acquisition Phase: Animals are trained to press the active lever to receive an infusion of the drug of abuse (e.g., ethanol). Presses on the inactive lever are recorded but have no programmed consequences. Training continues until a stable pattern of responding is established.[9]

-

Maintenance Phase: Once responding is stable, the effect of this compound can be tested.

-

-

This compound Administration: this compound is typically administered systemically (e.g., intraperitoneally) before the start of the self-administration session. The number of active and inactive lever presses, as well as the total amount of drug consumed, are measured.[9]

Signaling Pathways and Visualizations

The rewarding effects of drugs of abuse are primarily mediated by the mesolimbic dopamine system, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[3] Orexin neurons from the lateral hypothalamus project to the VTA, where they excite dopamine neurons, thereby modulating reward signaling.[2] this compound, by blocking orexin receptors in the VTA, can attenuate this dopamine release and reduce the reinforcing properties of addictive substances.[9]

Figure 1: Orexin's role in the mesolimbic reward pathway and this compound's mechanism. (Within 100 characters)

This compound in the Management of Anxiety Disorders

The orexin system is also implicated in the regulation of stress and anxiety. Orexin neurons are activated by stressful stimuli and project to brain regions involved in the fear response, such as the amygdala and locus coeruleus.[1][14]

Quantitative Data Summary

Table 3: Effects of this compound in Animal Models of Anxiety

| Anxiety Model | Animal Model | This compound Dose (mg/kg, p.o.) | Key Finding | Citation |

| Fear-Potentiated Startle (FPS) | Rat | 30, 100, 300 | Dose-dependently decreased fear-potentiated startle | [15] |

| Elevated Plus Maze (EPM) | Rat | 30, 100, 300 | No anxiolytic-like effect | [15] |

Detailed Experimental Protocols

The FPS paradigm is a translational model of conditioned fear that measures the increase in a startle reflex in the presence of a fear-conditioned stimulus.[16][17]

-

Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of the animal to a loud acoustic stimulus. The chamber also contains a light source to serve as the conditioned stimulus (CS).[18]

-

Procedure:

-

Conditioning Phase: Animals are placed in the startle chamber and presented with a series of light (CS) and foot-shock (unconditioned stimulus, US) pairings. The light and shock co-terminate.[15]

-

Test Phase: On a subsequent day, animals are returned to the chamber and exposed to a series of acoustic startle stimuli presented alone (no-CS trials) or in the presence of the light (CS trials). The amplitude of the startle response is measured. Fear potentiation is calculated as the percentage increase in the startle amplitude during CS trials compared to no-CS trials.[15][19]

-

-

This compound Administration: this compound is administered orally before the test session to evaluate its effect on the expression of conditioned fear.[15]

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[20][21]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[22][23]

-

Procedure:

-

Animals are placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).[24]

-

Behavior is recorded and analyzed for parameters such as the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.[20]

-

-

This compound Administration: this compound is administered prior to placing the animal on the maze.[15]

Signaling Pathways and Visualizations

The anxiogenic effects of the orexin system are thought to be mediated, in part, by its projections to the locus coeruleus (LC), the primary source of noradrenaline in the brain. Orexin excites LC neurons, leading to increased noradrenergic tone in brain regions like the amygdala, which is central to fear processing.[1][14] By blocking orexin receptors, this compound can dampen this stress-induced hyperarousal.

Figure 2: Orexin's role in the stress and fear circuitry and this compound's mechanism. (Within 100 characters)

This compound and Mood Disorders: A Complex Relationship

The role of the orexin system in depression is less clear-cut than in addiction and anxiety, with studies reporting both hyperactivity and hypoactivity of the system in animal models of depression.[25][26] This suggests a more complex and potentially state-dependent involvement of orexin in mood regulation.

Preclinical Findings

Some preclinical studies have shown that dual orexin receptor antagonists like this compound can produce antidepressant-like effects in rodent models of depression, such as the unpredictable chronic mild stress (UCMS) model.[27] In one study, chronic this compound treatment reversed UCMS-induced behavioral alterations and hypothalamic-pituitary-adrenal (HPA) axis dysregulation.[27] However, there is also concern that long-term suppression of the orexin system could potentially lead to depressive-like symptoms.[28]

Orexin Signaling and its Potential Dysregulation in Depression

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors. OX1R is primarily coupled to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[29][30] OX2R can couple to both Gq and Gi/o proteins.[30] The downstream signaling cascades are complex and can influence neuronal excitability and synaptic plasticity.[29] The conflicting findings in depression research may stem from the differential roles of OX1R and OX2R in various neural circuits, or from neuroplastic changes in the orexin system itself in response to chronic stress.

Figure 3: Simplified overview of orexin receptor signaling pathways. (Within 100 characters)

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound's therapeutic potential extends beyond insomnia. Its ability to modulate key neural circuits involved in reward, stress, and mood makes it a compelling candidate for further investigation in the treatment of addiction and anxiety disorders. The role of orexin antagonism in depression remains an area of active research, with the need for further studies to elucidate the complex involvement of the orexin system in mood regulation. Future research should focus on well-designed clinical trials to validate these preclinical findings in human populations. Furthermore, the development of more selective orexin receptor antagonists may allow for a more targeted therapeutic approach, potentially maximizing efficacy while minimizing side effects. This in-depth guide provides a solid foundation for researchers and clinicians to build upon as we continue to explore the full therapeutic potential of modulating the orexin system.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Orexin Receptor Antagonists in Inhibiting Drug Addiction: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dual orexin receptor antagonist this compound, alone and in combination with morphine, cocaine and amphetamine, on conditioned place preference and locomotor sensitization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The Dual Orexin/Hypocretin Receptor Antagonist, this compound, in the Ventral Tegmental Area Attenuates Ethanol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple roles for orexin/hypocretin in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Conditioned place preference, CPP,a form of Pavlovian conditioning, can be conducted in the Zantiks AD. | Protocols | Zantiks [zantiks.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Orexin as a modulator of fear-related behavior: Hypothalamic control of noradrenaline circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The brain orexin system and this compound in fear-conditioned startle reactions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological analysis of fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fear-potentiated startle: a neural and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Behavioral and pharmacological validation of an integrated fear-potentiated startle and prepulse inhibition paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. meliordiscovery.com [meliordiscovery.com]

- 23. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. ovid.com [ovid.com]

- 26. Role of Orexin in the Pathophysiology of Depression: Potential for Pharmacological Intervention - ProQuest [proquest.com]

- 27. Neurogenesis-Independent Antidepressant-Like Effects on Behavior and Stress Axis Response of a Dual Orexin Receptor Antagonist in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Orexin Receptor Antagonists as Adjunct Drugs for the Treatment of Depression: A Mini Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Almorexant in Cell Culture: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Almorexant in cell culture experiments. This compound is a potent and competitive dual orexin receptor antagonist, targeting both orexin 1 (OX1) and orexin 2 (OX2) receptors. [1][2]

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its bioactivity and ensuring reproducible experimental results.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₁F₃N₂O₃ | [3] |

| Molar Mass | 512.573 g/mol | [3][4] |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in DMSO (≥ 46 mg/mL), Ethanol (~10 mg/mL), and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers. | [2][5][6] |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [6][7][8] |

Mechanism of Action

This compound acts as a competitive antagonist at both OX1 and OX2 receptors, reversibly blocking the signaling of the endogenous orexin peptides, orexin-A and orexin-B.[1][2] This antagonism has been shown to inhibit the increase in intracellular Ca²⁺ induced by orexin-A.[2][7] In certain cancer cell lines, such as the pancreatic ductal adenocarcinoma cell line AsPC-1, this compound has been observed to induce apoptosis by stimulating caspase-3 activity.[1][2][3]

The orexin receptors (OX1R and OX2R) are G protein-coupled receptors (GPCRs). Upon binding of orexin peptides, these receptors typically couple to Gq, Gi/o, and Gs proteins, leading to the activation of downstream signaling pathways. A primary pathway involves the activation of phospholipase C (PLC), which subsequently leads to an increase in intracellular calcium levels. This compound, by blocking the initial binding of orexins, prevents the activation of these downstream signaling cascades.

Figure 1: this compound's mechanism of action on the orexin signaling pathway.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of this compound stock and working solutions for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium appropriate for your cell line

Protocol:

-

Stock Solution Preparation (10 mM):

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.13 mg of this compound (molar mass 512.57 g/mol ) in 1 mL of DMSO.

-

Gently vortex or sonicate to ensure complete dissolution.[6]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution with sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.

-

It is recommended to prepare working solutions fresh for each experiment.

-

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A negative control with the same final DMSO concentration should be included in your experiments.[8]

-

Calcium Mobilization Assay in CHO Cells

This protocol describes how to measure the antagonistic effect of this compound on orexin-A-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells expressing orexin receptors.

Materials:

-

CHO cells stably expressing either OX1 or OX2 receptors

-

Black, clear-bottom 384-well plates

-

Cell culture medium (e.g., DMEM/F12 with 10% FCS)

-

Fluo-4 AM calcium indicator dye

-

This compound working solutions

-

Orexin-A working solutions

-

Fluorescent Imaging Plate Reader (FLIPR) or equivalent

Protocol:

-

Cell Seeding:

-

Dye Loading:

-

The next day, discard the medium and load the cells with 50 µL of loading buffer containing Fluo-4 AM.[9]

-

Incubate for 60 minutes at 37°C.[9]

-

Wash the cells with 100 µL of working buffer to remove excess dye and then add 20 µL of working buffer to each well.[9]

-

Incubate for 10-15 minutes at room temperature.[9]

-

-

Compound Addition and Measurement:

-

Transfer the plate to the FLIPR instrument.

-

Record a baseline calcium signal for 10 seconds.

-

Inject 10 µL of the this compound working solution (at 3x the final desired concentration) and record the calcium signal for 1-2 minutes.[9]

-

Incubate the plate at room temperature for the desired pre-incubation time (e.g., 30, 60, 120, or 240 minutes).[9]

-

After the pre-incubation, inject 15 µL of orexin-A (at 3x the final desired concentration, typically an EC₈₀ concentration) and measure the calcium signal.[9]

-

-

Data Analysis:

-

Analyze the fluorescence data to determine the inhibition of the orexin-A-induced calcium signal by this compound.

-

Calculate IC₅₀ values from the concentration-response curves.

-

Apoptosis Assay in AsPC-1 Cells

This protocol is for assessing the pro-apoptotic effect of this compound on the human pancreatic adenocarcinoma cell line, AsPC-1.

Materials:

-

AsPC-1 cells

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound working solutions

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed AsPC-1 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[10]

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).

-

Figure 2: General experimental workflow for this compound in cell culture.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various in vitro studies.

| Parameter | Cell Line | Receptor | Value | Assay Type | Source |

| Kd | - | OX1 | 1.3 nM | Radioligand Binding | [1][2] |

| Kd | - | OX2 | 0.17 nM | Radioligand Binding | [1][2] |

| IC₅₀ | CHO | Human OX1 | 13 nM | Calcium Mobilization | [7] |

| IC₅₀ | CHO | Human OX2 | 8 nM | Calcium Mobilization | [7] |

| IC₅₀ | CHO | Rat OX1 | 16 nM | Calcium Mobilization | [7] |

| IC₅₀ | CHO | Rat OX2 | 15 nM | Calcium Mobilization | [7] |

| Ki | CHO | Human OX2 | 4.7 nM | Radioligand Displacement | [7] |

| Effect on Cell Growth | AsPC-1 | - | Inhibition at 1 µM | Cell Growth Assay | [1][2] |

| Effect on Apoptosis | AsPC-1 | - | Stimulates Caspase-3 activity at 1 µM | Apoptosis Assay | [1][2][3] |

References

- 1. In vitro, in vivo and ex vivo demonstration of the antitumoral role of hypocretin-1/orexin-A and this compound in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | OX Receptor | TargetMol [targetmol.com]

- 9. The Dual Orexin Receptor Antagonist this compound Induces Sleep and Decreases Orexin-Induced Locomotion by Blocking Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of Almorexant in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Almorexant [(2R)-2-{(1S)-6, 7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide] is a dual orexin receptor antagonist that has been investigated for the treatment of insomnia.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method has been validated and is suitable for high-throughput bioanalysis.[2][3]

Experimental Protocols

This protocol is based on a validated method for the quantification of this compound in human plasma.[2][3]

1. Materials and Reagents

-

This compound reference standard

-

Labeled internal standard (IS) (e.g., stable isotope-labeled this compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate, HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized or Milli-Q

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation

Two distinct sample preparation methods are employed based on the expected concentration range of this compound.[2][3][4]

-

Protein Precipitation (for high concentration range: 50.0–1000 ng/mL):

-

Aliquot 150 µL of human plasma into a microcentrifuge tube.

-

Add 15 µL of the internal standard working solution.

-

Add a sufficient volume of acetonitrile to precipitate proteins (e.g., a 3:1 ratio of ACN to plasma).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 10,500 x g) at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

Liquid-Liquid Extraction (for low concentration range: 0.400–100 ng/mL):

-

Aliquot 150 µL of human plasma into a microcentrifuge tube.

-

Add 15 µL of the internal standard working solution.

-

Add 1 mL of ethyl acetate.

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 10,500 x g) at 4°C to separate the aqueous and organic layers.

-

Transfer 800 µL of the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 150 µL of a suitable solvent (e.g., acetonitrile or mobile phase).

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

-

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A UPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.[2][3]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Eclipse XDB-C18 (2.1 mm × 150 mm, 3.5 µm) or XBridge C18 (2.1 mm × 50 mm, 3.5 µm)[2][3][4] |

| Mobile Phase | A mixture of acetonitrile, methanol, and water containing 1% formic acid.[2][3][4] |

| Flow Rate | 400 µL/min[2][3][4] |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

Detection and quantification are performed using multiple reaction monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 513 | [To be optimized based on instrument tuning] |

| Internal Standard | [To be determined based on the specific IS used] | [To be optimized based on instrument tuning] |

Data Presentation

The following tables summarize the quantitative performance of the validated LC-MS/MS method for this compound.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound (Low Range) | 0.400–100 | ≥0.995 |

| This compound (High Range) | 50.0–1000 | ≥0.995 |

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| This compound | Low QC (e.g., 1.2 ng/mL) | ≤15% | ≤10.5%[2][3] | 92.1% to 105.2%[2][3] |

| Medium QC (e.g., 50 ng/mL) | ≤15% | ≤10.5%[2][3] | 92.1% to 105.2%[2][3] | |

| High QC (e.g., 80 ng/mL) | ≤15% | ≤10.5%[2][3] | 92.1% to 105.2%[2][3] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

Caption: Key parameters for bioanalytical method validation.

References

- 1. Elucidation of the metabolic pathways and the resulting multiple metabolites of this compound, a dual orexin receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist this compound and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Measurement of Almorexant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almorexant (ACT-078573) is a potent, dual antagonist of the orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system is a key regulator of sleep-wake cycles, and its modulation presents a therapeutic target for insomnia. This compound competitively binds to both orexin receptors, inhibiting the downstream signaling cascades initiated by the endogenous ligands, orexin-A and orexin-B.[1][2] This document provides detailed protocols for two common in vitro assays used to characterize the activity of this compound: a Radioligand Binding Assay to determine its binding affinity and a Calcium Mobilization Assay to measure its functional antagonism.

Orexin Receptor Signaling Pathway

Orexin receptors are G protein-coupled receptors (GPCRs). OX1R primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by orexin peptides, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. OX2R can couple to both Gq and Gi proteins, also leading to an increase in intracellular calcium.[3][4][5] this compound blocks these pathways by preventing the initial binding of orexins to their receptors.

Quantitative Data Summary